4-Methyl-3-[(methylamino)sulfonyl]benzenesulfonyl chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-[(methylamino)sulfonyl]benzenesulfonyl chloride typically involves the reaction of 4-methylbenzenesulfonyl chloride with methylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent any side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using automated reactors. The process includes the purification of the final product through crystallization or distillation to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-[(methylamino)sulfonyl]benzenesulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives .
Scientific Research Applications
4-Methyl-3-[(methylamino)sulfonyl]benzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide compounds.
Biology: In biological research, it is used to modify proteins and peptides for proteomics studies.
Medicine: This compound is explored for its potential use in developing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 4-Methyl-3-[(methylamino)sulfonyl]benzenesulfonyl chloride involves the interaction with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of the target molecule . This reactivity is exploited in various chemical and biological applications .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonyl chloride: This compound is similar but lacks the methylamino group, making it less reactive in certain applications.
3-Methylbenzenesulfonyl chloride: Another similar compound with a different position of the methyl group, affecting its reactivity and applications.
Uniqueness
4-Methyl-3-[(methylamino)sulfonyl]benzenesulfonyl chloride is unique due to the presence of both the methylamino and sulfonyl chloride groups, which confer distinct reactivity and versatility in chemical reactions .
Properties
Molecular Formula |
C8H10ClNO4S2 |
---|---|
Molecular Weight |
283.8 g/mol |
IUPAC Name |
4-methyl-3-(methylsulfamoyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C8H10ClNO4S2/c1-6-3-4-7(15(9,11)12)5-8(6)16(13,14)10-2/h3-5,10H,1-2H3 |
InChI Key |
JFUYHNKPDDCOPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)Cl)S(=O)(=O)NC |
Origin of Product |
United States |
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